molecular formula C12H14BNO4 B1451386 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid CAS No. 850567-32-7

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1451386
CAS No.: 850567-32-7
M. Wt: 247.06 g/mol
InChI Key: ATSICDGBVQTFMX-UHFFFAOYSA-N
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Description

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid (CAS: 850567-32-7) is a boronic acid derivative with the molecular formula C₁₂H₁₄BNO₄ and a molecular weight of 247.06 g/mol . Its structure consists of a phenylboronic acid moiety linked via a carbonyl group to a 4-oxopiperidine ring (a six-membered amine ring with a ketone group at the 4-position). This hybrid structure combines the diol-binding capability of boronic acids with the hydrogen-bonding and steric properties of the oxopiperidine group. Such features make it relevant in applications like dynamic covalent chemistry, drug delivery systems, and sensor development, where boronic acids are known to interact with biomolecules (e.g., sugars, proteins) .

Properties

IUPAC Name

[3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSICDGBVQTFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661237
Record name [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-32-7
Record name [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

  • Starting Materials : Typically, the synthesis begins with a halogenated aromatic compound such as 4-bromo-1-(piperidine-1-carbonyl)benzene.
  • Boronic Acid Formation : This intermediate is reacted with bis(pinacolato)diboron under palladium catalysis to form the corresponding boronic ester, which can then be hydrolyzed to the boronic acid.
  • Catalysts and Conditions : Common catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as potassium carbonate (K₂CO₃). The reaction is performed under inert atmosphere (nitrogen or argon) at temperatures ranging from 80°C to 100°C for several hours.
  • Solvents : Organic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are used, often in combination with water to facilitate the reaction.

This method is widely used due to its high selectivity and yield, and it allows for the introduction of the boronic acid moiety at a late stage, preserving sensitive functional groups.

Direct Borylation of Aromatic Halides

  • An alternative approach involves direct borylation of aryl halides using bis(pinacolato)diboron in the presence of palladium catalysts and bases.
  • This method avoids pre-functionalization steps but requires careful optimization of reaction parameters to prevent side reactions.

Representative Experimental Procedure

A typical preparation procedure based on literature and commercial synthesis data is as follows:

Step Reagents and Conditions Notes
1 Dissolve 4-bromo-1-(piperidine-1-carbonyl)benzene in 1,4-dioxane/water (5:1) Provides a suitable solvent system for palladium catalysis
2 Add bis(pinacolato)diboron (1.2–1.5 equivalents), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2 equivalents) Stoichiometry optimized for high yield
3 Heat mixture at 80–100°C under nitrogen atmosphere for 4–16 hours Ensures complete conversion monitored by LC-MS or TLC
4 Cool reaction, extract with ethyl acetate, dry over MgSO₄, and evaporate solvent Standard work-up procedure
5 Hydrolyze pinacol ester to boronic acid using aqueous acid or base if necessary Converts boronic ester to free boronic acid
6 Purify product by flash chromatography or recrystallization Achieves high purity for analytical and application purposes

Yield and Purity Data

  • Yields for the palladium-catalyzed borylation typically range from 70% to over 90%, depending on reaction scale and optimization.
  • Purity is confirmed by NMR spectroscopy, HPLC-MS, and melting point analysis.
  • NMR signals characteristic of the piperidine carbonyl group appear around δ 165–170 ppm, while boronic acid protons and carbons show distinct resonances.
  • HPLC-MS confirms molecular ion peaks consistent with the target compound and absence of major impurities.

Preparation of Stock Solutions and Formulations

For experimental and biological applications, preparation of stock solutions is critical:

Stock Solution Concentration Volume Required for 1 mg Volume Required for 5 mg Volume Required for 10 mg
1 mM 3.773 mL 18.865 mL 37.730 mL
5 mM 0.7546 mL 3.773 mL 7.546 mL
10 mM 0.3773 mL 1.8865 mL 3.773 mL
  • Stock solutions are typically prepared in DMSO due to solubility considerations.
  • For in vivo formulations, a stepwise addition of co-solvents such as PEG300, Tween 80, and water or corn oil is employed, ensuring clarity at each step by vortexing, ultrasound, or gentle heating.

Research Findings and Notes on Reaction Optimization

  • Microwave-assisted heating at 140°C for 15–45 minutes can accelerate palladium-catalyzed reactions, reducing reaction time compared to conventional oil bath heating at 90°C for 4–16 hours.
  • Use of potassium carbonate as a base and Pd(dppf)Cl₂ as catalyst in 1,4-dioxane/water solvent systems is effective for coupling with arylboronic acid derivatives.
  • Post-reaction purification by flash chromatography is essential to remove palladium residues and side products, ensuring the compound’s suitability for biological assays.
  • The piperidine-1-carbonyl moiety is stable under these reaction conditions, allowing for selective borylation without degradation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Palladium-catalyzed borylation 4-bromo-1-(piperidine-1-carbonyl)benzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, K₂CO₃ 80–100°C, inert atmosphere, 4–16 h 70–90 High selectivity, scalable
Microwave-assisted coupling Same as above 140°C, 15–45 min Comparable Faster reaction time
Direct borylation Aryl halide, bis(pinacolato)diboron, Pd catalyst, base Similar to above Variable Requires optimization
Hydrolysis of boronic ester Acid or base aqueous solution Room temperature to mild heat Near quantitative Converts ester to acid form

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid serves as an intermediate in the synthesis of bioactive compounds. The presence of both piperidine and carbonyl groups enhances its potential for drug development. The compound could be utilized to design new pharmaceuticals targeting diseases associated with these functional groups, leveraging its ability to interact with specific biological targets.

Organic Synthesis

Boronic acids are valuable building blocks in organic chemistry, and this compound can be employed in various synthetic pathways, including:

  • Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, essential for creating complex organic molecules.
  • Probes for Protein-Protein Interactions : The boronic acid moiety allows this compound to act as a probe in studies investigating protein interactions, which can help elucidate biological pathways and mechanisms.

Proteomics

The compound's ability to interact with proteins suggests potential applications in proteomics. It may serve as a tool for studying protein modifications or interactions, particularly those involving glycoproteins or other biomolecules that can react with boronic acids.

Mechanism of Action

The mechanism of action of 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid (CAS: 850568-23-9)
    • Similarity : 0.95
    • Key Difference : The oxopiperidine-carbonyl group is attached to the para position of the phenyl ring instead of the meta position.
    • Impact : Para substitution may alter spatial interactions in molecular recognition. For example, para-substituted derivatives could exhibit stronger binding to planar targets (e.g., enzyme active sites) due to reduced steric hindrance compared to meta isomers .

Piperidine Ring Modifications

  • 3-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid (CAS: 850567-30-5) Similarity: 0.95 Key Difference: The oxo group is replaced by a methyl group. This may decrease affinity for polar targets (e.g., monosaccharides) but improve lipid solubility for blood-brain barrier penetration .
  • 3-(Piperidin-1-yl)phenylboronic Acid (CAS: 634905-21-8) Similarity: 0.93 Key Difference: Lacks the carbonyl group, directly linking the piperidine ring to the phenyl group.

Heterocyclic Replacements

  • 3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzeneboronic Acid Hydrochloride
    • Key Difference : Replaces oxopiperidine with a 2-hydroxyethylpiperazine ring.
    • Impact : The piperazine ring (two nitrogen atoms) introduces additional hydrogen-bonding sites and cationic character at physiological pH, enhancing interactions with anionic biomolecules (e.g., DNA, phospholipids) .

Carbamoyl vs. Carbonyl Linkers

  • 3-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid (CAS: 957060-99-0)
    • Key Difference : Uses a carbamoyl (NH-CO) linker instead of carbonyl.
    • Impact : The carbamoyl group can participate in hydrogen bonding but may reduce hydrolytic stability compared to carbonyl-linked derivatives, affecting applications in sustained drug release .

Charged Derivatives

  • 3-(Aminomethyl)phenylboronic Acid Hydrochloride Key Difference: Features an aminomethyl group instead of oxopiperidine. Impact: The protonated amine enhances water solubility and electrostatic interactions, making it suitable for protein conjugation studies or pH-responsive systems .

Comparative Data Table

Compound Name CAS Number Key Structural Feature Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid 850567-32-7 Meta-substituted oxopiperidine-carbonyl 247.06 Diol sensing, drug delivery
4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid 850568-23-9 Para-substituted oxopiperidine-carbonyl 247.06 Enhanced planar target binding
3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid 850567-30-5 Methyl-substituted piperidine 261.12 Improved lipid solubility
3-(Piperidin-1-yl)phenylboronic acid 634905-21-8 Piperidine without carbonyl 215.06 Reduced diol reactivity
3-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid 957060-99-0 Carbamoyl linker 269.10 Hydrogen bonding, labile release

Biological Activity

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Anticancer Potential

Research on structurally similar phenylboronic acids indicates that they exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that phenylboronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cells. The antiproliferative effects are often associated with the activation of caspase-3 and alterations in cell cycle progression, particularly at the G2/M phase .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)18.0Induces G2/M arrest, activates caspase-3
3-Morpholino-5-fluorobenzoxaboroleMCF7 (Breast)25.5Apoptosis via caspase activation
This compoundMV-4-11 (Leukemia)TBDTBD

The specific IC50 values for this compound remain to be determined through further experimental studies.

Study on Phenylboronic Acid Derivatives

In a comprehensive study evaluating the biological activity of various phenylboronic acids, researchers found that certain derivatives exhibited strong antiproliferative effects across multiple cancer types including leukemia, breast cancer, and ovarian cancer. The study utilized both the SRB and MTT assays to assess cell viability after treatment with these compounds over a period of 72 hours .

Notably, compounds that induced significant cell cycle arrest were also linked with increased levels of p21 protein accumulation, suggesting a possible mechanism through which these compounds exert their anticancer effects by inhibiting cyclin-dependent kinases.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid?

The synthesis likely involves a multi-step approach:

  • Step 1 : Introduce the 4-oxopiperidine moiety via amide coupling between a piperidine derivative (e.g., 1-N-Boc-4-(4-aminophenyl)piperidine, CAS 170011-57-1 ) and a boronic acid-containing aromatic carboxylic acid.
  • Step 2 : Use Suzuki-Miyaura cross-coupling to install the boronic acid group, as demonstrated for structurally similar compounds like 3-(tert-butylcarbamoyl)phenylboronic acid (CAS 183158-30-7) .
  • Critical considerations : Protect the boronic acid during coupling steps (e.g., using pinacol ester) to prevent side reactions. Monitor reaction progress via LC-MS or 11B^{11}\text{B} NMR .

Q. How can researchers characterize the stability and purity of this compound under varying pH conditions?

  • Stability assays : Perform pH-dependent degradation studies (pH 2–12) using UV-Vis spectroscopy or 11B^{11}\text{B} NMR to track boronic acid hydration/anhydride equilibrium .
  • Purity analysis : Employ HPLC with a phenyl-stationary phase for boronic acid separation, coupled with mass spectrometry for confirmation .
  • Storage : Store at 0–6°C in anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis, as recommended for analogous siloxy-phenylboronic acids .

Q. What spectroscopic techniques are optimal for confirming the structural integrity of the 4-oxopiperidine carbonyl group?

  • FT-IR : Look for a strong C=O stretch near 1680–1720 cm1^{-1}.
  • 13C^{13}\text{C} NMR : Confirm the carbonyl carbon resonance at ~170–175 ppm.
  • X-ray crystallography : Resolve the piperidine ring conformation and amide bond geometry, as seen in studies of related piperidine-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • DFT protocols : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets, as applied to 3-formylphenylboronic acid derivatives .
  • Frontier orbital analysis : Calculate HOMO-LUMO gaps to assess electrophilicity of the boronic acid and carbonyl groups.
  • Docking studies : Model interactions with diol-containing biomolecules (e.g., sialic acid) using AutoDock Vina, guided by phenylboronic acid-saccharide binding data .

Q. How do conflicting reports on boronic acid-diol binding mechanisms impact the design of experiments for this compound?

  • Background : Studies on phenylboronic acid-Neu5Ac binding propose contradictory sites (α-hydroxycarboxylate vs. glycerol tail) .
  • Resolution strategies :
  • Use multi-nuclear NMR (1H^{1}\text{H}, 11B^{11}\text{B}, 13C^{13}\text{C}) to map pH-dependent binding (pH 2–12).
  • Compare binding constants (KaK_a) with model diols (e.g., glucose vs. sialic acid) to identify selectivity trends.
  • Employ molecular dynamics simulations to assess steric and electronic effects of the 4-oxopiperidine group on binding .

Q. What experimental approaches can optimize the compound’s application in glucose-sensing or drug delivery systems?

  • Sensor design : Immobilize the compound on chitosan matrices (via boronic acid-diol interactions) and test glucose responsiveness using fluorescence quenching .
  • Drug delivery : Conjugate the boronic acid to a therapeutic agent (e.g., via pH-sensitive amide bonds) and evaluate release kinetics under physiological conditions (pH 7.4, 37°C) .
  • Validation : Use surface plasmon resonance (SPR) to quantify binding affinity with target biomolecules .

Methodological Considerations

Q. How should researchers address discrepancies in reported binding constants for boronic acid-diol interactions?

  • Standardization : Use consistent buffer conditions (ionic strength, temperature) and reference compounds (e.g., alizarin red S for KaK_a calibration).
  • Cross-validation : Combine isothermal titration calorimetry (ITC) with NMR spectroscopy to correlate thermodynamic and structural data .

Q. What safety protocols are critical when handling this compound in aqueous or acidic environments?

  • Hazard mitigation : Wear N95 respirators and nitrile gloves due to potential irritant properties of boronic acid anhydrides .
  • First aid : For skin contact, rinse immediately with 10% ethanol-water to hydrolyze reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
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3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

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